Lorcainide hydrochloride (R 15 889) is an antiarrhythmic agent with local anesthetic properties. [ [] ] It is classified as a Class I antiarrhythmic drug, specifically belonging to the IC subclass. [ [] ] In scientific research, Lorcainide hydrochloride serves as a valuable tool for studying cardiac electrophysiology, investigating the mechanisms of arrhythmias, and evaluating new antiarrhythmic therapies.
Lorcainide hydrochloride is a Class 1c antiarrhythmic agent primarily used to restore normal heart rhythm and conduction in patients with various cardiac conditions, including premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome. Developed by Janssen Pharmaceutica in 1968, it is marketed under the name Remivox. The compound is known for its efficacy in managing arrhythmias by affecting cardiac ion channels, specifically sodium channels.
Lorcainide hydrochloride is synthesized from starting materials such as p-chloroaniline and ethyl 4-oxopiperidine-1-carboxylate through a series of chemical reactions. Its structure and properties have been extensively studied, leading to its classification as an antiarrhythmic medication.
Lorcainide hydrochloride falls under the category of antiarrhythmic drugs, specifically classified as a Class 1c agent. This classification indicates that it works primarily by blocking sodium channels in cardiac tissues, thus influencing the excitability and conduction velocity of cardiac action potentials.
The synthesis of lorcainide hydrochloride involves multiple steps:
Lorcainide hydrochloride has the following molecular formula: with a molar mass of approximately . Its structural representation includes a p-chlorophenyl group attached to a piperidine moiety, which is critical for its pharmacological activity.
Lorcainide hydrochloride participates in various chemical reactions during its synthesis and metabolism:
These reactions illustrate the compound's synthetic versatility and highlight its potential for further modifications.
Lorcainide hydrochloride exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (Nav1.5) in cardiac myocytes. This action leads to:
Pharmacokinetic studies indicate that lorcainide has an elimination half-life ranging from approximately hours to hours depending on patient conditions such as cardiac disease .
Lorcainide hydrochloride is utilized in clinical settings primarily for:
The compound's unique properties make it valuable both therapeutically and as a subject for scientific investigation into antiarrhythmic mechanisms .
Lorcainide hydrochloride is classified as a Class IC antiarrhythmic agent within the Vaughan-Williams system. This classification denotes potent inhibition of cardiac voltage-gated sodium (Na+) channels, characterized by:
Class IC agents like lorcainide are reserved for refractory ventricular tachyarrhythmias or supraventricular arrhythmias in structurally normal hearts due to proarrhythmic risks in ischemic cardiomyopathy, as highlighted by the CAST trial [7].
Table 1: Vaughan-Williams Class I Antiarrhythmic Subclassification
Subclass | Vmax Depression | Action Potential Duration | Conduction Velocity | Representative Agents |
---|---|---|---|---|
Class IA | Moderate ↑ | Prolonged ↑ | Moderate ↓ | Quinidine, Procainamide |
Class IB | Mild ↑ | Shortened ↓ | Minimal ↓ | Lidocaine, Mexiletine |
Class IC | Marked ↑↑ | No change ↔ | Marked ↓↓ | Lorcainide, Flecainide |
Lorcainide exerts its primary antiarrhythmic effect via voltage- and frequency-dependent blockade of cardiac Na+ channels (Nav1.5):
Table 2: Sodium Channel Blockade Kinetics of Lorcainide
Property | Lorcainide Effect | Physiological Implication |
---|---|---|
Voltage Dependence | Enhanced block at depolarized potentials | Greater efficacy in ischemic/damaged tissue |
Frequency Dependence | Increased block at high pacing rates | Selective suppression of tachyarrhythmias |
Recovery Kinetics | Slow dissociation from inactivated channels | Persistent conduction slowing post-arrhythmia |
Lorcainide alters cardiac electrophysiology through targeted actions on myocardial action potentials:
Table 3: Electrophysiological Effects of Lorcainide on Cardiac Tissues
Tissue/Parameter | Effect of Lorcainide | Clinical Manifestation |
---|---|---|
Atrial Muscle | ↓ Conduction velocity | Suppression of atrial fibrillation |
AV Node | ↑ Functional refractory period | Reduced ventricular rate in AF |
Purkinje Fibers | ↓ Automaticity, ↓ Vmax | Suppression of ventricular ectopy |
Ventricular Muscle | ↓ Vmax, ↑ ERP | Termination of re-entrant VT |
Lorcainide and lidocaine share Na+ channel blocking properties but exhibit critical pharmacological differences:
Table 4: Lorcainide vs. Lidocaine: Pharmacological Contrast
Property | Lorcainide | Lidocaine |
---|---|---|
Vaughan-Williams Class | IC | IB |
Oral Bioavailability | High (active metabolite) | Low (primarily IV use) |
Sodium Channel Recovery | Slow (τ >10 sec) | Fast (τ <1 sec) |
ECG Effects | Marked QRS widening | Minimal QRS changes |
Use-Dependence | Pronounced | Moderate |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7